Cyclooctane-1,2,3,4-tetrol

Carbasugar Synthesis Stereospecific Synthesis Cyclitol

Cyclooctane-1,2,3,4-tetrol is a polyhydroxylated eight-membered carbocycle, or cyclitol, with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol. It belongs to a class of compounds known as cyclooctanetetrols, which are of significant interest as conformationally flexible carbasugar analogs.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 78430-43-0
Cat. No. B12652393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclooctane-1,2,3,4-tetrol
CAS78430-43-0
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CCC(C(C(C(C1)O)O)O)O
InChIInChI=1S/C8H16O4/c9-5-3-1-2-4-6(10)8(12)7(5)11/h5-12H,1-4H2
InChIKeyCYTKGVLSBVTIQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclooctane-1,2,3,4-tetrol (CAS 78430-43-0): A Core Scaffold for Eight-Membered Ring Carbasugar Research


Cyclooctane-1,2,3,4-tetrol is a polyhydroxylated eight-membered carbocycle, or cyclitol, with the molecular formula C8H16O4 and a molecular weight of 176.21 g/mol [1]. It belongs to a class of compounds known as cyclooctanetetrols, which are of significant interest as conformationally flexible carbasugar analogs. This specific regioisomer, with hydroxyl groups on adjacent carbons, serves as a critical synthetic intermediate and scaffold for exploring the biological activity of eight-membered ring systems, which exhibit unique transannular interactions and spatial distributions not found in the more rigid five- and six-membered ring cyclitols [2].

Why Cyclooctane-1,2,3,4-tetrol Cannot Be Directly Substituted with Other Cyclooctanetetrol Isomers


Replacing cyclooctane-1,2,3,4-tetrol with a generic cyclooctanetetrol is not feasible due to the profound impact of regio- and stereochemistry on biological function. This scaffold can exist in at least six diastereomeric forms, and its biological activity, particularly as a glycosidase inhibitor, is exquisitely dependent on the precise spatial arrangement of its hydroxyl groups. The 1,2,3,4-substitution pattern yields a unique set of hydrogen-bonding vectors and conformational preferences that are distinct from those of positional isomers like cyclooctane-1,2,5,6-tetrol [1]. Interchanging these would destroy any established structure-activity relationship (SAR) and lead to unpredictable or null biological results, making the procurement of the specific isomer paramount for reproducible research [2].

Quantifiable Differentiation of Cyclooctane-1,2,3,4-tetrol: Synthetic and Stereochemical Evidence


Stereospecific Synthesis of the (1,4/2,3)-Diastereomer with High Chemical Yields

A concise, stereospecific route to the (1,4/2,3)-cyclooctanetetraol diastereomer, which is a specific form of cyclooctane-1,2,3,4-tetrol, has been established starting from commercially available cis,cis-1,3-cyclooctadiene. The synthesis proceeds with high chemical yields, a critical metric for supply and cost-effectiveness. This distinct diastereomer is not accessible through non-stereospecific methods, providing a key differentiator from generic mixtures [1].

Carbasugar Synthesis Stereospecific Synthesis Cyclitol

First Synthesis of the syn-meso-1,2,3,4-Tetraol Diastereomer Broadens Accessible Chemical Space

A subsequent study reported the first-ever synthesis of the syn-meso-cyclooctane-1,2,3,4-tetraol isomer. A key intermediate, bromotriol, was produced in a high 93% yield. This achievement is a direct head-to-head advancement over prior art, which had only described two other diastereomeric forms for this substitution pattern [2]. The ability to now access this novel isomer provides a concrete reason to prioritize it for exploring new structural and biological space.

Novel Diastereomers Cyclooctane Chemistry Scaffold Diversification

Unique Physicochemical Profile Dictated by the Dense 1,2-Diol Motif

The adjacent hydroxyl groups in cyclooctane-1,2,3,4-tetrol create a characteristic physicochemical profile that distinguishes it from isomers like cyclooctane-1,2,5,6-tetrol. The contiguous diol motif results in a different polar surface area (PSA) and hydrogen-bonding capacity, influencing solubility and molecular recognition. For the 1,2,3,4-isomer, the computed topological PSA is 80.9 Ų, with 4 hydrogen bond donors and 4 acceptors [1]. While the 1,2,5,6-isomer shares the same gross donor/acceptor counts, its molecular shape and distance between hydroxyls lead to a different PSA (likely lower due to the non-contiguous arrangement), impacting permeability and binding.

Physicochemical Properties Computational Chemistry Drug Design

Established Role as a Gateway to Functionally Diverse C8-Aminocyclitols

Cyclooctane-1,2,3,4-tetrol is not an endpoint but a versatile intermediate. Specific synthetic routes have been developed to transform this tetrol scaffold into high-value C8-aminocyclitols and chlorocyclitols. In a 2014 study, the tetrol served as the foundation for synthesizing both aminocyclooctanetriol and chlorocyclooctanetriol derivatives [1]. In contrast, these straightforward derivatization paths have not been demonstrated for the 1,2,5,6-tetrol isomer, making the 1,2,3,4-isomer the preferred choice for researchers aiming to build diverse compound libraries.

Aminocyclitol Synthesis Building Block Chemical Diversification

Target Application Scenarios for Cyclooctane-1,2,3,4-tetrol (CAS 78430-43-0) Based on Verified Evidence


Core Scaffold for Structure-Activity Relationship (SAR) Studies on Eight-Membered Ring Glycosidase Inhibitors

Researchers developing novel glycosidase inhibitors can use cyclooctane-1,2,3,4-tetrol as a foundational scaffold for SAR exploration. Its unique conformational flexibility and hydrogen-bonding pattern, distinct from the commonly studied five- and six-membered ring iminosugars, allow for probing enzyme active sites with a new spatial blueprint, potentially leading to enhanced selectivity. The established stereospecific synthesis ensures a reliable supply of structurally defined material .

Validated Synthetic Building Block for C8-Amino- and Chlorocyclitol Library Synthesis

Medicinal chemistry labs aiming to build diverse libraries of eight-membered ring cyclitols should prioritize this compound. It is a proven gateway to high-value derivatives, with published, high-yielding synthetic routes to transform it into novel aminocyclooctanetriols and chlorocyclooctanetriols, a diversification path not available for other cyclooctanetetrol isomers .

Reference Standard for Investigating Transannular Interactions and Conformational Analysis

For physical organic chemists and computational modelers, the 1,2,3,4-tetrol serves as an ideal model system to study transannular interactions and hydrogen bonding in a flexible medium-sized ring. The specific adjacency of its hydroxyls creates a well-defined system for benchmarking computational methods and understanding the stereoelectronic effects governing the conformation of eight-membered rings, which is crucial for designing bioactive molecules containing this motif .

Precursor for Novel Eight-Membered Ring Carbasugars with Potential Therapeutic Applications

Given the established biological activity of other cyclitols as antivirals and anticancer agents, cyclooctane-1,2,3,4-tetrol is a strategic precursor for developing new eight-membered ring carbasugars. The demonstrated ability to access novel diastereomers, such as the syn-meso form, expands the chemical space available for screening against therapeutic targets where conformational novelty is sought .

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